7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: It can also undergo addition reactions, particularly with electrophiles, to form new compounds.
Scientific Research Applications
7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
Pyrazolo[4,3-c]pyridine derivatives: These compounds share the core structure but differ in the substituents attached to the core.
Tetrahydro-2H-pyran derivatives: These compounds have the tetrahydro-2H-pyran ring but lack the pyrazolo[4,3-c]pyridine core.
Methoxymethyl derivatives: These compounds contain the methoxymethyl group but differ in the rest of the structure.
Properties
IUPAC Name |
7-(methoxymethyl)-2-(oxan-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-18-10-13-7-15-6-12-9-17(16-14(12)13)8-11-2-4-19-5-3-11/h9,11,13,15H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNMOKBGXKNUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC2=CN(N=C12)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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